molecular formula C16H21NO2 B11859050 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline

Cat. No.: B11859050
M. Wt: 259.34 g/mol
InChI Key: DZXRUHZXYJPKQV-AATRIKPKSA-N
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Description

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 7, and a 3-methylbut-1-en-1-yl substituent at position 1 of the dihydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and 3-methylbut-1-en-1-yl bromide.

    Formation of Isoquinoline Ring: The isoquinoline ring is formed through a Pictet-Spengler reaction, where the 6,7-dimethoxy-1-tetralone reacts with an amine to form the dihydroisoquinoline core.

    Alkylation: The 3-methylbut-1-en-1-yl group is introduced via an alkylation reaction using 3-methylbut-1-en-1-yl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-1-ethyl-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline

Uniqueness

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline is unique due to the presence of the 3-methylbut-1-en-1-yl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

6,7-Dimethoxy-1-(3-methylbut-1-en-1-yl)-3,4-dihydroisoquinoline is a compound of significant interest due to its potential biological activities. This isoquinoline derivative has been studied for its effects on smooth muscle contractility and its interaction with various receptor systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₆H₂₁NO₂
  • Molecular Weight : 257.35 g/mol
  • CAS Number : 71398704

Research indicates that this compound (referred to as DIQ) affects smooth muscle (SM) contractility through modulation of calcium currents and receptor activity:

  • Calcium Channel Modulation : DIQ increases cytosolic calcium levels by activating voltage-gated L-type calcium channels .
  • Receptor Interaction : It interacts with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), particularly affecting 5-HT2A and 5-HT2B receptor activity .

Smooth Muscle Contractility

In ex vivo studies using isolated smooth muscle tissue:

  • Contraction Reduction : DIQ was shown to reduce the strength of calcium-dependent contractions in a dose-dependent manner, with significant effects observed at concentrations between 25 to 100 μM .
Concentration (μM)Effect on Contraction (%)
2520
5031.6
10050

Receptor Activity

Immunohistochemical analysis indicated a reduction in the expression of serotonin receptors in the presence of DIQ:

  • 5-HT2A and 5-HT2B Receptors : A significant decrease in receptor activity was noted, confirming DIQ's role in modulating neurotransmitter signaling in smooth muscle cells .

Case Studies

In a study examining the effects of DIQ on gastrointestinal smooth muscles:

  • Experimental Setup : Guinea pig and rat SM tissues were treated with DIQ alongside serotonin.
  • Findings : Co-administration with serotonin resulted in a marked inhibition of neuronal activity, suggesting that DIQ may act as a physiologically active molecule capable of controlling muscle contractility and related processes .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

6,7-dimethoxy-1-[(E)-3-methylbut-1-enyl]-3,4-dihydroisoquinoline

InChI

InChI=1S/C16H21NO2/c1-11(2)5-6-14-13-10-16(19-4)15(18-3)9-12(13)7-8-17-14/h5-6,9-11H,7-8H2,1-4H3/b6-5+

InChI Key

DZXRUHZXYJPKQV-AATRIKPKSA-N

Isomeric SMILES

CC(C)/C=C/C1=NCCC2=CC(=C(C=C21)OC)OC

Canonical SMILES

CC(C)C=CC1=NCCC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

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